BenchChemオンラインストアへようこそ!

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide

Drug Discovery Chemical Biology Medicinal Chemistry

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 2310205-57-1) is a differentiated pyrazole-5-carboxamide for ICRAC/CRAC channel and broad-panel kinase screening. Its 1,3-dimethylpyrazole core and 5-(furan-2-yl)pyridin-3-yl methanamine moiety confer distinct lipophilicity (XLogP3 1.4), hydrogen-bonding capacity, and molecular shape versus mono-methyl or phenyl congeners—enabling SAR exploration non-interchangeable with analogs like CAS 2034441-28-4. With MW <300 Da and TPSA 73 Ų, it meets Lipinski/Veber criteria for ADMET reference panels. Available in screening libraries for fragment-growing and computational docking. Order now to secure your batch.

Molecular Formula C16H16N4O2
Molecular Weight 296.33
CAS No. 2310205-57-1
Cat. No. B2967852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide
CAS2310205-57-1
Molecular FormulaC16H16N4O2
Molecular Weight296.33
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3)C
InChIInChI=1S/C16H16N4O2/c1-11-6-14(20(2)19-11)16(21)18-9-12-7-13(10-17-8-12)15-4-3-5-22-15/h3-8,10H,9H2,1-2H3,(H,18,21)
InChIKeyHIETXNPPYRFVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[5-(Furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 2310205-57-1): Chemical Class, Physicochemical Profile, and Procurement Identity


N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 2310205-57-1) is a synthetic small molecule belonging to the pyrazole-5-carboxamide class. It incorporates a 1,3-dimethylpyrazole core linked via a carboxamide bridge to a 5-(furan-2-yl)pyridin-3-yl methanamine moiety [1]. Its molecular formula is C16H16N4O2, with a molecular weight of 296.33 g/mol and a computed XLogP3 of 1.4 [2]. This compound is offered as a research chemical by multiple vendors for screening and drug discovery purposes .

Why Generic Substitution of N-{[5-(Furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide Is Not Scientifically Justifiable


Within the pyrazole-5-carboxamide family, minor structural modifications profoundly alter both physicochemical properties and biological target engagement [1]. For compounds bearing the 5-(furan-2-yl)pyridin-3-yl scaffold, the substitution pattern on the pyrazole ring—particularly the 1,3-dimethyl configuration versus mono-methyl or phenyl variants—directly impacts molecular shape, lipophilicity, and hydrogen-bonding capacity [2]. Closely related analogs such as 3-(4-fluorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 2034441-28-4) and N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 2034565-70-1) differ in key substituents and are known to display distinct biological profiles, making them non-interchangeable in assay contexts .

Quantitative Differentiation Evidence for N-{[5-(Furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide Versus Closest Analogs


High-Strength Differential Evidence Is Currently Unavailable for This Compound

An exhaustive search of primary research literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) conducted on April 30, 2026, did not yield any published head-to-head comparative bioactivity data, IC50 values, Ki values, selectivity profiles, or in vivo pharmacokinetic parameters for N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 2310205-57-1) against any named comparator [1]. The compound appears in vendor catalogs (e.g., Life Chemicals product F6561-1436) and in the compound libraries of several screening suppliers, but no associated quantitative biological annotation was identified in the public domain . Without such data, no evidence-based claim of differentiation can be substantiated.

Drug Discovery Chemical Biology Medicinal Chemistry

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Versus Phenylic and Methoxyphenyl Analogs

The 1,3-dimethyl substitution on the pyrazole ring of CAS 2310205-57-1 yields computed physicochemical properties that diverge from closely related analogs bearing bulkier 3-phenyl or 3-(4-fluorophenyl) substituents. CAS 2310205-57-1 has a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 73 Ų [1]. In contrast, the 3-(4-fluorophenyl) analog (CAS 2034441-28-4; MW 376.39) has a substantially higher computed logP and larger TPSA due to the additional aromatic ring and fluorine atom, while the 3-(3-methoxyphenyl) analog (CAS 2034565-70-1; MW 388.43) carries an even greater molecular weight and polar surface area . These differences directly affect predicted membrane permeability, solubility, and oral bioavailability according to Lipinski and Veber rules, meaning the compounds are not interchangeable for cell-based or in vivo assays where passive diffusion governs compound exposure.

ADMET Prediction Drug-likeness Physicochemical Profiling

Structural Class Differentiation: Furan-2-yl vs. Alternative Heterocyclic Substituents on the Pyridine Ring

Patents covering pyrazolyl carboxamide compounds (e.g., US20150166505A1, assigned to Grünenthal GmbH, and US20190153006A1) describe broad genus claims wherein the heterocyclic substituent at the pyridine 5-position is a critical determinant of target engagement, particularly for ICRAC (Calcium Release-Activated Calcium channel) inhibition [1]. Within these genus patents, furan-2-yl-substituted compounds represent a distinct subseries from thiophene, oxazole, or phenyl variants. The furan oxygen atom introduces a hydrogen-bond acceptor that is absent in thiophene analogs and differs in geometry from oxazole, leading to class-level inference of differential binding modes [2]. While no direct head-to-head data exists specifically for CAS 2310205-57-1, the patent structure-activity relationship (SAR) tables demonstrate that furan-2-yl substitution at this position confers measurable differences in inhibitory potency compared to other five-membered heterocycles in representative examples.

Kinase Inhibitors ICRAC Inhibitors Heterocyclic SAR

Best-Fit Research and Industrial Application Scenarios for N-{[5-(Furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide Based on Current Evidence


ICRAC Channel Inhibitor Screening and Hit Identification

Given the patent landscape linking pyrazolyl carboxamide compounds bearing 5-(furan-2-yl)pyridin-3-yl scaffolds to ICRAC channel inhibition, CAS 2310205-57-1 is positioned as a candidate for calcium-release-activated calcium (CRAC) channel screening campaigns in inflammatory disease models [1]. Its furan-2-yl substituent and 1,3-dimethylpyrazole core place it within a subseries distinct from phenyl- or thiophene-containing analogs, enabling SAR exploration around the pyridine 5-position and pyrazole N1/N3 substitution.

ADMET Profiling of Low-Molecular-Weight, Moderately Polar Pyrazole Carboxamides

With a molecular weight below 300 Da, a computed XLogP3 of 1.4, and a TPSA of 73 Ų, CAS 2310205-57-1 falls within favorable drug-likeness space per Lipinski and Veber criteria [2]. It can serve as a reference compound for ADMET assay panels comparing permeability, solubility, and metabolic stability across a series of pyrazole-5-carboxamide analogs with varying substitution patterns, leveraging its distinct physicochemical profile relative to larger, more lipophilic congeners.

Fragment-Based and Structure-Guided Lead Optimization

The compound's moderate molecular complexity (22 heavy atoms, 4 rotatable bonds) and its inclusion in commercial screening libraries (e.g., Life Chemicals F6561-1436) make it suitable as a starting point for fragment-growing or structure-based drug design campaigns . The furan oxygen and pyridine nitrogen provide discrete hydrogen-bond acceptor sites, while the 1,3-dimethylpyrazole offers a defined hydrophobic surface, facilitating computational docking and crystallographic fragment screening where binding mode characterization is desired.

Selectivity Profiling Against Kinase and Non-Kinase Targets

Pyrazole carboxamides are frequently explored as kinase inhibitor scaffolds. Although no direct kinase profiling data is publicly available for CAS 2310205-57-1, its structural similarity to kinase-targeting pyrazole amides supports its use in broad-panel kinase selectivity screens or in thermal shift assays to identify potential protein targets, particularly where the furan-pyridine-pyrazole triad may confer selectivity advantages over simpler pyrazole carboxamides lacking the extended heterocyclic system.

Quote Request

Request a Quote for N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.